molecular formula C11H22N2O4 B7972992 Methyl 3-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoate

Methyl 3-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoate

Cat. No.: B7972992
M. Wt: 246.30 g/mol
InChI Key: ABXAVZNGKMUOKD-UHFFFAOYSA-N
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Description

Methyl 3-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoate is a Boc-protected amine derivative featuring a methyl ester, an ethylamino linker, and a tert-butoxycarbonyl (Boc) group. This compound is structurally designed to balance stability (via Boc protection) and reactivity (via the ethylamino and ester functionalities), making it a versatile intermediate in organic synthesis, particularly in peptide coupling and drug discovery .

Properties

IUPAC Name

methyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(15)13-8-7-12-6-5-9(14)16-4/h12H,5-8H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXAVZNGKMUOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoate typically involves the reaction of methyl 3-aminopropanoate with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:

Methyl 3-aminopropanoate+tert-butoxycarbonyl chlorideMethyl 3-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoate\text{Methyl 3-aminopropanoate} + \text{tert-butoxycarbonyl chloride} \rightarrow \text{this compound} Methyl 3-aminopropanoate+tert-butoxycarbonyl chloride→Methyl 3-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoate

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The tert-butoxycarbonyl group can be removed using acids such as trifluoroacetic acid, yielding the free amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

    Deprotection: Trifluoroacetic acid is commonly used for removing the Boc group.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

    Hydrolysis: Methyl 3-aminopropanoic acid.

    Deprotection: 3-((2-aminoethyl)amino)propanoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoate has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: Employed in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Bioconjugation: Utilized in the modification of biomolecules for various biochemical assays and diagnostic applications.

    Material Science: Applied in the synthesis of functionalized polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoate largely depends on its role in a given reaction. In peptide synthesis, for example, the Boc group protects the amine functionality, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation. The molecular targets and pathways involved vary based on the specific application and the nature of the molecules being synthesized.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, molecular properties, and applications of Methyl 3-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoate with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Differences & Properties References
This compound (Target) C12H23N2O5 275.32 Boc-protected amine, ethylamino, methyl ester Baseline for comparison: Balanced solubility in organic solvents, moderate steric hindrance, and Boc deprotection under acidic conditions.
Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate C11H21NO5 247.29 Boc-protected amine, ethoxy, methyl ester Ethoxy group replaces ethylamino linker, reducing nucleophilicity; lower molecular weight may enhance solubility in polar aprotic solvents.
Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate C12H23NO4 245.32 Boc-protected amine, dimethyl, ethyl ester Dimethyl branching increases steric hindrance, potentially slowing hydrolysis; ethyl ester vs. methyl ester alters metabolic stability.
Methyl 2-(di(tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid (2A) C19H29N3O6 395.45 Di-Boc protection, pyridinyl, methyl ester Dual Boc groups enhance stability but increase steric bulk; pyridinyl moiety introduces aromaticity and coordination potential for metal-catalyzed reactions.
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid C9H17NO4 203.24 Boc-protected amine, methyl, carboxylic acid Carboxylic acid replaces ester, increasing hydrophilicity and acidity; lack of ethylamino linker limits conjugation applications.
ETHYL 3-(ALLYLSULFANYL)-2-[(TERT-BUTOXYCARBONYL)AMINO]PROPANOATE C13H23NO4S 289.39 Boc-protected amine, allyl sulfanyl, ethyl ester Allyl sulfanyl group introduces sulfur-based reactivity (e.g., thiol-ene click chemistry); higher molar mass impacts solubility.
Methyl 3-{3-[({2-[(tert-Butoxycarbonyl)amino]ethyl}imino)methyl]-4-hydroxyphenyl}propanoate C19H27N3O5 377.44 Boc-protected amine, hydroxyphenyl, imino Hydroxyphenyl and imino groups enhance UV activity and hydrogen-bonding capacity; complex structure may reduce synthetic yield.

Key Findings:

Functional Group Impact: Ethoxy vs. Ethylamino: Ethoxy derivatives (e.g., Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate) exhibit reduced nucleophilicity compared to ethylamino-linked compounds, affecting their reactivity in amine-coupling reactions . Carboxylic Acid vs. Ester: Carboxylic acid derivatives (e.g., 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid) are more hydrophilic and acidic, favoring aqueous-phase reactions but limiting ester-based applications .

Steric and Electronic Effects :

  • Di-Boc protection (e.g., Compound 2A) increases steric hindrance, which can impede reaction kinetics but enhance stability against premature deprotection .
  • Aromatic substituents (e.g., pyridinyl or hydroxyphenyl groups) introduce electronic conjugation and coordination sites, broadening utility in catalysis or photophysical studies .

Synthetic Considerations: Compounds with complex substituents (e.g., imino-linked hydroxyphenyl groups) often require multi-step syntheses, impacting scalability . Allyl sulfanyl groups (e.g., ETHYL 3-(ALLYLSULFANYL)-2-[(TERT-BUTOXYCARBONYL)AMINO]PROPANOATE) enable orthogonal reactivity for post-synthetic modifications but may complicate purification .

Biological Activity

Methyl 3-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoate, with the CAS number 677028-32-9, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C11_{11}H22_{22}N2_2O4_4
  • Molecular Weight : 246.30 g/mol
  • Storage Conditions : Store in a dark place, sealed and dry, ideally at -20°C.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the tert-butoxycarbonyl (Boc) group suggests potential applications in peptide synthesis and drug development due to its protective role in amino acids.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibitory properties of similar compounds, providing insights into the potential activity of this compound.

Table 1: Inhibition Data for Related Compounds

CompoundTarget EnzymeIC50_{50} (µM)Selectivity
Compound AADAMTS79.0 ± 1.0High
Compound BADAMTS5110 ± 40Moderate
Methyl 3-((2-(Boc)amino)ethyl)propanoateTBDTBDTBD

Note: The IC50_{50} values indicate the concentration required to inhibit 50% of enzyme activity. Data are presented as average ± SEM.

Case Studies

  • Inhibition of Proteolytic Enzymes
    • A study evaluated the inhibitory effects of synthesized arylsulfonamides on ADAMTS family enzymes, which are implicated in cardiovascular diseases. Although direct data on this compound is limited, structural similarities suggest potential inhibitory activity against these enzymes .
  • Cancer Research
    • Compounds with similar structures have been investigated for their effects on cancer cell proliferation and apoptosis. For instance, inhibitors targeting HSET (KIFC1), a kinesin involved in mitotic spindle formation, have shown promise in inducing multipolar spindle formation in cancer cells, leading to cell death . This highlights the potential for this compound in cancer treatment strategies.

Pharmacological Potential

Given its structure, this compound may exhibit various pharmacological activities:

  • Antitumor Activity : Similar compounds have shown effectiveness in inhibiting tumor growth by targeting specific pathways involved in cell division.
  • Anti-inflammatory Properties : The modulation of enzyme activity may lead to reduced inflammatory responses, which is beneficial in treating chronic inflammatory diseases.

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